molecular formula C20H26N2O6S2 B2664863 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946249-39-4

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2664863
CAS No.: 946249-39-4
M. Wt: 454.56
InChI Key: WFVLGCDJEAMREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 2,4-dimethoxybenzenesulfonamide moiety at position 5.

Properties

IUPAC Name

2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-10-9-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLGCDJEAMREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. The key steps include:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure consists of a tetrahydroquinoline core with two methoxy groups and a sulfonamide moiety. The synthesis typically involves:

  • Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
  • Methoxylation : Introduced via methylation reactions using reagents like methyl iodide.
  • Sulfonylation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes. This property is particularly valuable in drug design aimed at targeting:

  • Enzymatic Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to treatments for diseases such as diabetes and cancer.

Biological Probes

Due to its structural characteristics, this compound serves as a probe in biological studies to investigate enzyme interactions and cellular mechanisms. It can help elucidate the roles of specific enzymes in disease processes.

Chemical Biology

The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that can enhance biological activity or selectivity.

Case Study 1: Enzyme Inhibition

A study demonstrated that modifications of the sulfonamide group significantly enhanced the inhibitory activity against specific enzymes. The research highlighted the importance of the tetrahydroquinoline structure in improving binding affinity.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Results indicated promising activity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other sulfonamide-tetrahydroquinoline hybrids. Key analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Applications
Target Compound 2,4-Dimethoxybenzenesulfonamide, propane-1-sulfonyl-tetrahydroquinoline ~483.56 (calculated) Hypothesized enzyme inhibition
7f (ChemComm ESI) Chloro, fluoro, cyclopropane substituents; acetamido-ethylbenzyl linkage ~694.12 Antibacterial activity (gram-negative)
N-(2,4-Dimethoxyphenyl)-1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine Tosyl (p-toluenesulfonyl) group instead of propane-1-sulfonyl ~468.55 Kinase inhibition (IC₅₀ ~120 nM)

Key Observations :

  • Substituent Effects : The propane-1-sulfonyl group in the target compound likely enhances solubility compared to bulkier tosyl groups, as shorter alkyl chains reduce steric hindrance .
  • Methoxy Positioning: The 2,4-dimethoxybenzenesulfonamide moiety may improve metabolic stability compared to non-methoxylated analogues, as methoxy groups resist oxidative degradation .
Pharmacokinetic and Physicochemical Comparisons
  • Solubility : The target compound’s calculated logP (~2.8) suggests moderate lipophilicity, lower than 7f (logP ~3.5) due to fewer halogen substituents .
  • Binding Affinity: Molecular docking studies of similar tetrahydroquinoline sulfonamides indicate strong interactions with ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for kinase targets) . Propane-1-sulfonyl may confer flexibility over rigid tosyl groups, enhancing binding kinetics.

Biological Activity

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.

The molecular formula of this compound is C20H26N2O6S2C_{20}H_{26}N_{2}O_{6}S_{2} with a molecular weight of 418.51 g/mol. Its structure includes a benzene ring substituted with methoxy and sulfonamide groups along with a tetrahydroquinoline core.

Biological Activity Overview

Research indicates that compounds within the sulfonamide class exhibit various biological activities:

  • Anticancer Activity : Studies have shown that related sulfonamides can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
  • Cardiovascular Effects : Some sulfonamides have been reported to influence perfusion pressure and coronary resistance. For example, experiments indicated that certain benzenesulfonamide derivatives could decrease perfusion pressure in a time-dependent manner .

Anticancer Studies

Recent investigations into the anticancer properties of sulfonamides have demonstrated their potential as therapeutic agents. A study evaluated several derivatives against cancer cell lines under hypoxic conditions:

CompoundCell LineIC50 (µM)
12dMDA-MB-4683.99 ± 0.21
12dCCRF-CM4.51 ± 0.24

The results indicated that compound 12d not only inhibited cell proliferation but also induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .

Cardiovascular Studies

The impact of benzenesulfonamide derivatives on cardiovascular parameters was assessed through an experimental design measuring changes in perfusion pressure:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001-
IIICompound 20.001Decrease observed
IVCompound 30.001Decrease observed
VCompound 40.001Significant decrease

These findings suggest that certain derivatives may interact with biomolecules to produce changes in cardiovascular dynamics .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, some sulfonamides are hypothesized to act as calcium channel inhibitors, which can lead to alterations in vascular resistance and perfusion pressure .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of sulfonamides is crucial for evaluating their efficacy and safety profiles. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for these compounds .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?

A1. Synthesis typically involves multi-step reactions:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with propane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
  • Coupling : Subsequent reaction with 2,4-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product, confirmed via ¹H/¹³C NMR and HRMS .

Q. Q2. What analytical techniques are critical for structural characterization of this compound?

A2. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C4 of benzene, sulfonamide linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₅N₂O₆S₂) and isotopic patterns .
  • X-ray Crystallography : Optional for resolving stereochemistry, though challenges may arise due to molecular flexibility .

Advanced Research Questions

Q. Q3. How can researchers address challenges in optimizing the sulfonylation step during synthesis?

A3. Common issues include incomplete sulfonylation or side reactions. Strategies:

  • Reaction Solvent Optimization : Use DMF for better solubility of intermediates .
  • Temperature Control : Maintain 60–80°C to enhance reactivity while minimizing decomposition .
  • Monitoring Reaction Progress : Use TLC or in-situ IR to track sulfonyl group incorporation .

Q. Q4. What biological targets are plausible for this compound, and how can activity be validated?

A4. Structural analogs (e.g., RORγ inverse agonists) suggest nuclear receptors as targets . Validation methods:

  • In Vitro Assays : Measure IC₅₀ values using reporter gene assays (e.g., RORγ-dependent luciferase) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor affinity .
  • Selectivity Profiling : Test against related receptors (e.g., RORα, PPARγ) to assess specificity .

Q. Q5. How should researchers resolve contradictions in reported biological activity data?

A5. Discrepancies may arise from assay conditions or compound purity. Mitigation steps:

  • Standardize Assays : Use identical cell lines (e.g., HEK293T) and incubation times .
  • Purity Verification : Re-analyze compounds via HPLC (>95% purity) before testing .
  • Control Experiments : Include known agonists/antagonists (e.g., SR1078 for RORγ) as benchmarks .

Q. Q6. What experimental designs are recommended for studying environmental stability and degradation pathways?

A6. Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Hydrolysis (pH 4–10, 25–50°C) and photolysis (UV-Vis exposure) to assess stability .
  • Biotic Studies : Use soil/water microcosms to evaluate microbial degradation (LC-MS/MS quantification) .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume .

Methodological and Theoretical Frameworks

Q. Q7. How can computational modeling guide the design of derivatives with enhanced activity?

A7. Use molecular docking (e.g., AutoDock Vina) to:

  • Identify Binding Pockets : Align with RORγ’s ligand-binding domain (PDB: 3L0J) .
  • Modify Substituents : Adjust methoxy groups or sulfonyl chains to improve hydrophobic interactions .
  • Validate with MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Q8. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

A8. Apply nonlinear regression models:

  • Four-Parameter Logistic (4PL) Curve : Fit IC₅₀/EC₅₀ values using tools like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare multiple derivatives (e.g., Tukey’s HSD for significance) .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity .

Data and Resource Integration

Q. Q9. How can researchers integrate structural data from PubChem or other databases into their workflow?

A9. Leverage tools such as:

  • PubChem BioActivity Data : Compare IC₅₀ values of sulfonamide analogs (e.g., SR1555) .
  • ChEMBL : Extract SAR trends for benzenesulfonamide derivatives .
  • ChemDraw : Generate 3D conformers for docking studies, validated against crystallographic data .

Q. Q10. What ethical and safety protocols are critical for handling this compound in lab settings?

A10. Follow guidelines from Pharmacopeial Forum :

  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis.
  • Toxicity Screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.